molecular formula C19H15N3O4 B12388686 Antitrypanosomal agent 17

Antitrypanosomal agent 17

Cat. No.: B12388686
M. Wt: 349.3 g/mol
InChI Key: FGRQIGUVFRWVHP-ZIOPAAQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitrypanosomal agent 17 typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

    Condensation and Ring Closure: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates to form a pyrazole ester intermediate.

    Aromatization: The intermediate undergoes aromatization to form a stable aromatic compound.

    S-Methylation: The aromatic compound is then subjected to S-methylation to introduce a methylsulfonyl group.

    Oxidation: The methylsulfonyl compound is oxidized to form the desired product.

    Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Antitrypanosomal agent 17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can also undergo reduction reactions to revert to its original state.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Antitrypanosomal agent 17 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Antitrypanosomal agent 17 involves targeting specific molecular pathways in Trypanosoma parasites. The compound interferes with the parasite’s ability to replicate and survive by inhibiting key enzymes and disrupting cellular processes. Molecular targets include enzymes involved in DNA replication and repair, as well as proteins essential for parasite survival .

Comparison with Similar Compounds

Similar Compounds

    Melarsoprol: An arsenic-based compound used to treat late-stage HAT.

    Pentamidine: An antimicrobial medication used to treat early-stage HAT.

    Nifurtimox: A nitrofuran-based drug used in combination with eflornithine for HAT treatment.

Uniqueness

Antitrypanosomal agent 17 stands out due to its high potency, low toxicity, and favorable pharmacokinetic properties. Unlike some of the existing treatments, it has shown minimal side effects and high efficacy in preclinical studies .

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

(E)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C19H15N3O4/c23-22(24)19-11-10-18(26-19)13-21-20-12-15-6-8-17(9-7-15)25-14-16-4-2-1-3-5-16/h1-13H,14H2/b20-12+,21-13+

InChI Key

FGRQIGUVFRWVHP-ZIOPAAQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.